molecular formula C21H22N4O2 B2688878 N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide CAS No. 1706051-63-9

N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2688878
CAS RN: 1706051-63-9
M. Wt: 362.433
InChI Key: ITBLFVJZQPHQCX-UHFFFAOYSA-N
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Description

“N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Role in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Antimicrobial Activity

Quinoxaline derivatives have shown promising antimicrobial activity. For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .

Anti-cancer & Anti-proliferative Activity

Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities . They have shown potential in inhibiting the growth of cancer cells.

Anti-convulsant Activity

Quinoxaline derivatives have also been studied for their anti-convulsant activities . They have shown potential in managing seizures and other neurological disorders.

Anti-tuberculosis Activity

Quinoxaline derivatives have demonstrated anti-tuberculosis activity . They have shown potential in inhibiting the growth of Mycobacterium tuberculosis.

Anti-malarial Activity

Quinoxaline derivatives have been studied for their anti-malarial activities . They have shown potential in inhibiting the growth of Plasmodium parasites, which cause malaria.

Mechanism of Action

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-benzyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(23-14-16-6-2-1-3-7-16)25-12-10-17(11-13-25)27-20-15-22-18-8-4-5-9-19(18)24-20/h1-9,15,17H,10-14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBLFVJZQPHQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

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